9H-Pyrido[3,4-b]indole-3-carboxaldehyde
Overview
Description
9H-Pyrido[3,4-b]indole-3-carboxaldehyde: is a chemical compound with the molecular formula C12H8N2O. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is part of the β-carboline family, which is known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Four-Component Synthesis: One method involves the reaction of indole-3-carboxaldehyde with aromatic aldehydes and ammonium iodide under transition-metal-free conditions.
Industrial Production Methods: While specific industrial production methods for 9H-Pyrido[3,4-b]indole-3-carboxaldehyde are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like iodine under an oxygen atmosphere.
Common Reagents and Conditions:
Oxidation: Iodine, oxygen atmosphere.
Substitution: Propargylamine, acids, isocyanides, gold catalysts.
Major Products:
Spiroindolines: Formed from the Ugi reaction.
Various Indole Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
Synthesis of Indole Derivatives: Used as a precursor in the synthesis of various indole derivatives, which are important in medicinal chemistry.
Biology:
DNA Interactions: Studied for its interactions with DNA, which can be useful in understanding its biological activities.
Medicine:
Anti-HIV Activity: Some derivatives of this compound have shown significant anti-HIV activity.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carboxaldehyde involves its interaction with various molecular targets and pathways. For instance, it has been indicated that norharman, a related compound, inhibits the enzyme CYP, which affects metabolism . Additionally, the compound can undergo excited state multiple proton transfer (ESMPT) mechanisms, which involve structural changes and charge redistribution .
Comparison with Similar Compounds
Norharmane (β-Carboline, 9H-Pyrido[3,4-b]indole): Known for its biological activities and interactions with DNA.
1-Methyl-9H-pyrido[3,4-b]indole: Another β-carboline derivative with similar structural features.
Uniqueness:
Structural Features: The presence of the carboxaldehyde group at the 3-position of the indole ring makes 9H-Pyrido[3,4-b]indole-3-carboxaldehyde unique compared to other β-carbolines.
Biological Activities: Its specific interactions with molecular targets and pathways, such as the inhibition of CYP, distinguish it from other similar compounds.
Properties
IUPAC Name |
9H-pyrido[3,4-b]indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-7-8-5-10-9-3-1-2-4-11(9)14-12(10)6-13-8/h1-7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTJJKXTKRTAIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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